molecular formula C22H25N5O3S B6530891 2-(naphthalen-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946226-37-5

2-(naphthalen-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530891
CAS No.: 946226-37-5
M. Wt: 439.5 g/mol
InChI Key: AEIMQQRZBRSHMV-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A naphthalen-1-yl group attached to the acetamide backbone, contributing hydrophobic and aromatic interactions.

The pyrimidine and piperazine groups are pharmacologically significant, often associated with kinase inhibition or receptor modulation. The sulfonyl group enhances solubility and metabolic stability compared to non-sulfonylated analogs.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c28-21(17-19-7-3-6-18-5-1-2-8-20(18)19)23-11-16-31(29,30)27-14-12-26(13-15-27)22-24-9-4-10-25-22/h1-10H,11-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIMQQRZBRSHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Acetamide Derivatives

Several acetamide-based compounds share partial structural homology:

Compound Name Key Structural Differences Reported Applications/Properties Reference
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Lacks sulfonyl-piperazine-pyrimidine; has chloro-fluorophenyl substituent Noted for crystallographic studies Praveen et al., 2011
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Replaces naphthalene with thienyl; bromophenyl group Antimicrobial activity (hypothesized) Nogueira et al., 2010
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Incorporates imidazothiazole and fluorophenyl groups; no piperazine Kinase inhibition (e.g., JAK/STAT pathways) Selig et al., 2010

Key Observations :

Piperazine-Sulfonyl Heterocyclic Derivatives

Compounds with piperazine-sulfonyl motifs exhibit diverse bioactivity:

Compound Name Key Structural Differences Reported Applications/Properties Reference
N-[4-(Benzylsulfamoyl)phenyl]acetamide Benzylsulfamoyl group instead of pyrimidinyl-piperazine Antibacterial screening Jone et al., 2010
1-Benzyl-1H-pyrazole-4-carbonitrile Pyrazole core; lacks acetamide and naphthalene Building block for kinase inhibitors Enamine Ltd., 2020
(S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(naphthalen-2-yl)acetamide Naphthalen-2-yl isomer; complex indazole-pyridine scaffold Anticancer research (kinase targets) Example 10, Synthesis

Key Observations :

  • The pyrimidin-2-yl-piperazine group in the target compound may offer superior selectivity for pyrimidine-binding pockets (e.g., in kinases) compared to benzylsulfamoyl or pyrazole derivatives.
  • The naphthalen-1-yl isomer in the target compound vs. naphthalen-2-yl in Example 10 could lead to divergent binding modes due to positional aromatic stacking differences.

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